2,6-Dichloro-4-acetamidobenzoicacid
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Overview
Description
2,6-Dichloro-4-acetamidobenzoic acid is an organic compound with the molecular formula C9H7Cl2NO3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2 and 6 positions, and an acetamido group is substituted at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-acetamidobenzoic acid typically involves the acylation of 2,6-dichloroaniline with acetic anhydride, followed by oxidation. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-4-acetamidobenzoic acid may involve large-scale acylation and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-acetamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and other functionalized derivatives.
Scientific Research Applications
2,6-Dichloro-4-acetamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-acetamidobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic acid: Lacks the acetamido group, leading to different chemical properties.
4-Acetamidobenzoic acid: Lacks the chlorine substitutions, resulting in different reactivity and applications.
2,4-Dichloro-6-acetamidobenzoic acid: Similar structure but with chlorine atoms at different positions.
Uniqueness
2,6-Dichloro-4-acetamidobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H7Cl2NO3 |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-acetamido-2,6-dichlorobenzoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c1-4(13)12-5-2-6(10)8(9(14)15)7(11)3-5/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
YSYRUDQQBNITPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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